2,3,5,6-Tetrabromo-4-methylphenol
Description
Formation of 2,3,5,6-Tetrabromo-4-methylphenol as a Transformation Product
This compound is not typically synthesized as a primary product but rather emerges as a transformation product from other highly brominated aromatic compounds.
Scientific studies have demonstrated that this compound can be formed through the UV irradiation of more highly brominated organic molecules. nih.gov For instance, research on the photolytic degradation of pentabromotoluene (B47190) (PBT) has identified this compound as one of the resulting hydroxylated transformation products. nih.gov During this process, UV light induces a debromination reaction, where a bromine atom is replaced by a hydroxyl group, leading to the formation of the tetrabrominated phenol (B47542). nih.gov
This photolytic transformation is a significant pathway for the environmental presence of this compound, as brominated flame retardants, which are widely used, can degrade into such products upon exposure to sunlight.
Derivatization Reactions and Synthetic Transformations
The phenolic hydroxyl group and the highly brominated aromatic ring of this compound allow for a variety of derivatization reactions. These reactions are crucial for both synthetic applications and for preparing the compound for analytical detection.
The nitration of this compound is a notable transformation. Treatment with fuming nitric acid in acetic acid can lead to the formation of a cyclohexadiene derivative. publish.csiro.au Specifically, the reaction of this compound with nitric acid can yield 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dienone. nih.gov This reaction highlights the reactivity of the aromatic ring, even with its high degree of bromination.
A modified and optimized synthesis for this nitration product involves using a different solvent system and conducting the reaction at 0°C to overcome difficulties associated with the original method. nih.gov
For analytical purposes, such as gas chromatography (GC), it is often necessary to derivatize the polar phenolic hydroxyl group to increase the volatility and thermal stability of the analyte.
One common derivatization technique is methylation, which converts the phenol to its corresponding anisole (B1667542) (methoxybenzene) derivative. This is typically achieved through the Williamson ether synthesis, where the phenoxide ion (formed by treating the phenol with a base) reacts with a methylating agent like methyl iodide or dimethyl sulfate. masterorganicchemistry.com The resulting 1,2,3,5-tetrabromo-4-methoxy-6-methylbenzene is more amenable to GC analysis than the parent phenol.
Table 1: Common Methylating Agents
| Methylating Agent | Formula |
|---|---|
| Methyl iodide | CH₃I |
| Dimethyl sulfate | (CH₃)₂SO₄ |
| Diazomethane (B1218177) | CH₂N₂ |
Another effective derivatization strategy for phenols, particularly for electron capture detection (ECD) in GC, is the formation of pentafluorobenzyl ethers. This reaction involves treating the phenoxide of this compound with pentafluorobenzyl bromide. The resulting derivative, 1-(pentafluorobenzyloxy)-2,3,5,6-tetrabromo-4-methylbenzene, exhibits excellent chromatographic properties and high sensitivity in ECD.
Table 2: Common Derivatizing Agents for Phenols
| Derivatizing Agent | Resulting Derivative | Analytical Advantage |
|---|---|---|
| Pentafluorobenzyl bromide | Pentafluorobenzyl ether | High sensitivity in ECD |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (B98337) ether | Increased volatility for GC |
| Acetic anhydride | Acetate ester | Improved thermal stability |
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrabromo-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br4O/c1-2-3(8)5(10)7(12)6(11)4(2)9/h12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVMKSWFUQZIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332472 | |
| Record name | 2,3,5,6-Tetrabromo-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37721-75-8 | |
| Record name | 2,3,5,6-Tetrabromo-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37721-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrabromo-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-Tetrabromo-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Pathways and Chemical Reactivity
Derivatization Reactions and Synthetic Transformations
General Phenolic Derivatization Strategies for Analytical Purposes
Silylation Approaches
Silylation is a common chemical process where a silyl (B83357) group (-SiR₃) replaces an active hydrogen atom, such as the one in the hydroxyl group of a phenol (B47542). This functional group transformation is frequently employed to protect the hydroxyl group during multi-step syntheses, enhance the volatility of the compound for gas chromatography and mass spectrometry analysis, and increase its solubility in non-polar solvents. semanticscholar.org For a sterically hindered phenol like 2,3,5,6-tetrabromo-4-methylphenol, the bulky bromine atoms surrounding the hydroxyl group present a significant challenge for silylation, often requiring more reactive silylating agents or catalytic methods to proceed efficiently.
Challenges in Silylation of this compound
The primary obstacle in the silylation of this compound is the severe steric hindrance around the phenolic oxygen. The four large bromine atoms and the adjacent methyl group create a crowded environment that restricts the access of the silylating agent to the hydroxyl group. This steric congestion can dramatically slow down or even prevent the reaction from occurring under standard conditions. Overcoming this requires carefully selected reagents and reaction conditions that can accommodate the sterically demanding substrate.
Potential Silylating Agents and Methodologies
Several silylating agents and methodologies have been developed for the silylation of alcohols and phenols, some of which could be applicable to sterically hindered systems like this compound.
Hexamethyldisilazane (HMDS):
Hexamethyldisilazane (HMDS) is a widely used and commercially available silylating agent that offers the advantage of producing ammonia (B1221849) as the only byproduct, which is easily removed from the reaction mixture. semanticscholar.orgresearchgate.net While silylation with HMDS can be slow, its effectiveness can be significantly enhanced with the use of catalysts.
For instance, a catalyst-free method for the silylation of various alcohols and phenols using HMDS in nitromethane (B149229) at room temperature has been reported to give excellent yields in a short time. researchgate.net This approach could potentially be adapted for this compound.
Alternatively, solid acid catalysts like H-β zeolite have been shown to effectively catalyze the silylation of phenols with HMDS, particularly under solvent-free conditions at elevated temperatures. semanticscholar.org This heterogeneous catalysis approach simplifies product purification as the catalyst can be easily filtered off. semanticscholar.org
Table 1: Comparison of HMDS Silylation Methods for Phenols
| Catalyst/Solvent | Substrate Example | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| None / Nitromethane | Phenol | 5 min | 98% | researchgate.net |
| H-β zeolite / Toluene | Phenol | 10 h (ambient temp) | High | semanticscholar.org |
| H-β zeolite / Neat | Phenol | 1.5 h (70-80°C) | High | semanticscholar.org |
Biocatalytic Silylation:
Enzymatic approaches offer a green and selective alternative for silylation. The enzyme silicatein-α, derived from marine sponges, has been shown to catalyze the condensation of phenols with triethylsilanol. mdpi.com While the conversions can be modest, this method demonstrates a preference for phenols and could be a viable, albeit slower, route for the silylation of highly substituted phenols. mdpi.com The enzyme's activity is highest in nonpolar solvents like n-octane and toluene. mdpi.com
Table 2: Biocatalytic Silylation of Phenols using Silicatein-α
| Substrate | Gross Conversion (72h) | Net Conversion (72h) | Reference |
|---|---|---|---|
| Phenol | 88% | 61% | mdpi.com |
| p-Methoxyphenol | 75% | 62% | mdpi.com |
Other Silylating Agents:
Other common silylating agents include chlorotrimethylsilane, often used with a base to neutralize the HCl byproduct, and more reactive reagents like bis(trimethylsilyl)trifluoroacetamide. semanticscholar.org For particularly hindered phenols, the use of highly reactive silyl triflates, sometimes generated in situ, can be effective, although these reagents can be expensive and require careful handling. semanticscholar.org
Expected Reactivity and Product
Assuming a successful silylation reaction, the expected product would be 2,3,5,6-tetrabromo-4-methyl-1-(trimethylsilyloxy)benzene. The formation of this silyl ether would effectively "protect" the hydroxyl group, allowing for subsequent chemical modifications at other positions of the molecule if desired. The ease of removal of the silyl group, typically through acid or base-catalyzed hydrolysis, makes it a versatile protecting group in organic synthesis. semanticscholar.org
Advanced Spectroscopic and Computational Characterization
Spectroscopic Analysis Techniques
Spectroscopic analysis is instrumental in elucidating the molecular structure and properties of 2,3,5,6-tetrabromo-4-methylphenol. Each technique offers unique insights into the compound's constitution.
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a characteristic spectrum that acts as a molecular fingerprint. For this compound, the IR spectrum is defined by the vibrations of its functional groups. The presence of a hydroxyl (-OH) group gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H bonds of the methyl group are expected to show stretching vibrations around 2850-3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. The carbon-bromine (C-Br) bonds, a prominent feature of this molecule, will exhibit strong absorptions in the fingerprint region, generally between 500 and 700 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| -OH | O-H Stretch | 3200-3600 | Broad, Medium |
| -CH₃ | C-H Stretch | 2850-3000 | Medium |
| Aromatic Ring | C=C Stretch | 1400-1600 | Medium-Weak |
| C-Br | C-Br Stretch | 500-700 | Strong |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.
Due to the symmetrical nature of this compound, with four bromine atoms surrounding the methyl and hydroxyl groups, the NMR spectra are anticipated to be relatively simple. In the ¹H NMR spectrum, two singlets are expected. One corresponds to the three equivalent protons of the methyl group, and the other to the single proton of the hydroxyl group.
The ¹³C NMR spectrum will show distinct signals for each unique carbon environment. This includes the carbon of the methyl group, the carbon atom attached to the hydroxyl group (C1), the four equivalent bromine-substituted carbon atoms (C2, C3, C5, C6), and the carbon atom bonded to the methyl group (C4).
Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -CH₃ | 2.2 - 2.5 | Singlet |
| ¹H | -OH | 4.5 - 7.0 | Singlet |
| ¹³C | -CH₃ | ~20 | Quartet |
| ¹³C | C4-CH₃ | ~130-140 | Singlet |
| ¹³C | C2, C3, C5, C6-Br | ~110-125 | Singlet |
| ¹³C | C1-OH | ~145-155 | Singlet |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The parent compound, phenol (B47542), exhibits absorption maxima (λmax) around 210 nm and 270 nm. The presence of the methyl group and the four bromine atoms on the benzene (B151609) ring in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to their auxochromic effects.
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight. A key feature is the isotopic pattern caused by the presence of four bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive pattern of peaks for the molecular ion and any bromine-containing fragments. GC-MS data indicates prominent peaks at m/z values of 424, 422, and 426, which correspond to the isotopic cluster of the molecular ion. vscht.cz The fragmentation pattern can provide further structural information.
Interactive Data Table: Key Mass Spectrometry Peaks for this compound vscht.cz
| m/z Value | Interpretation |
| 419-428 | Molecular Ion Cluster [M]⁺ |
| 422 | Major Isotope Peak |
| 424 | Major Isotope Peak |
| 426 | Major Isotope Peak |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While there are no direct EPR studies reported for this compound in the reviewed literature, this technique would be highly relevant for investigating any potential radical formation from this compound. For instance, phenolic compounds can be oxidized to form phenoxy radicals. EPR spectroscopy could be employed to detect and characterize such paramagnetic intermediates, providing insights into reaction mechanisms or degradation pathways. Studies on related brominated flame retardants have utilized EPR to detect radical adducts in biological systems. nih.gov
Computational Chemistry Approaches
Computational chemistry provides powerful tools for understanding the molecular properties and behavior of this compound. These methods complement experimental data and offer insights into its electronic structure and potential interactions.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular and reliable tool for predicting molecular properties. dokumen.pub
DFT calculations, specifically using the B3LYP hybrid functional with a 6-31G* basis set, have been shown to provide accurate molecular geometries and vibrational frequencies for various compounds. dokumen.pub While specific DFT studies exclusively focused on this compound are not extensively detailed in the provided search results, the principles of DFT are broadly applied to understand related brominated phenols. dokumen.pubacs.org For instance, DFT calculations have been employed to analyze the reduction mechanism of polybrominated phenols, helping to discern between radical and carbanion intermediates by analyzing molecular orbital diagrams. acs.org These studies propose a sequential mechanism for carbon-bromine bond cleavage. acs.org
The application of DFT to this compound would likely involve optimizing its molecular geometry to predict bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for understanding the molecule's reactivity and spectroscopic characteristics.
Molecular Modeling and Simulation Methodologies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methodologies are instrumental in predicting the three-dimensional structure and dynamic properties of compounds like this compound.
One study utilized molecular modeling to investigate the relative energies of different regioisomers, providing insights into reaction pathways and product stability. semanticscholar.org For example, the relative energy of a particular isomer was calculated to be -14.0441 kcal/mol, which was lower than its regioisomer at -12.9374 kcal/mol, indicating its higher stability. semanticscholar.org
Molecular modeling can also be used to predict physical properties. The octanol-water partition coefficient (LogP), a measure of a compound's hydrophobicity, is a key parameter that can be computationally estimated. chemscene.com For this compound, the presence of multiple bromine atoms is expected to enhance its hydrophobicity. cymitquimica.com Computational tools can provide a quantitative estimate of this property, which is valuable for assessing its environmental fate and behavior. researchgate.net
Simulations can also predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. dokumen.pubguidechem.comguidechem.com For instance, the GIAO-MP2 method, which includes dynamic electron correlation, has been used to predict NMR chemical shifts of ions. dokumen.pub While specific simulation results for this compound are not detailed, these methodologies are standard practice in the computational characterization of organic molecules.
Interactive Data Table: Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₄O | cymitquimica.comchemscene.com |
| Molecular Weight | 423.72 g/mol | nih.gov |
| Monoisotopic Mass | 423.69547 Da | nih.gov |
| LogP | 4.75062 | chemscene.com |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | chemscene.com |
| Hydrogen Bond Acceptors | 1 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Rotatable Bonds | 0 | chemscene.com |
Environmental Distribution, Transport, and Degradation Dynamics
Environmental Occurrence and Distribution in Various Compartments
The presence and movement of 2,3,5,6-Tetrabromo-4-methylphenol in the environment are critical to understanding its potential impact. This includes its occurrence in non-living media and its tendency to be taken up by organisms.
Presence in Abiotic Matrices (e.g., air, soil, sediment, fresh and marine water)
A study on the photocatalytic degradation of 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA) identified 2,6-dibromo-4-methylphenol (B1582163) as one of the degradation products. mdpi.com This suggests that the breakdown of larger brominated flame retardants could be a potential source of smaller brominated phenols like this compound in the environment.
Bioaccumulation Potential in Biotic Systems
There is a lack of specific studies on the bioaccumulation of this compound. However, the high degree of bromination and its phenolic structure suggest a potential for bioaccumulation in organisms. The octanol-water partition coefficient (log Kow), a key indicator of bioaccumulation potential, is a measure of a chemical's lipophilicity. While a measured log Kow for this compound is not available in the reviewed literature, its structural similarity to other persistent and bioaccumulative brominated compounds warrants further investigation into its behavior in biotic systems.
Environmental Transformation and Degradation Pathways
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including the effects of sunlight and microbial activity.
Photolytic Degradation Mechanisms (e.g., UV irradiation effects on hydroxylated transformation products)
Sunlight can play a significant role in the transformation of brominated phenols in the environment. Studies on other brominated flame retardants have shown that photolytic degradation, particularly through debromination, is a key transformation pathway. For example, the photodegradation of nonabrominated diphenyl ethers occurs rapidly in sunlight, leading to the formation of less brominated congeners. nih.gov
Research on the photocatalytic degradation of the structurally similar 2,6-dibromo-4-methylphenol demonstrated that the presence of bromine substituents facilitates direct photolysis. mdpi.com This process is often initiated by the cleavage of the carbon-bromine bond. It is plausible that this compound undergoes similar photolytic debromination, leading to the formation of less brominated methylphenols and eventually other degradation products. The formation of hydroxylated transformation products under UV irradiation is also a possibility, which can further influence the environmental fate and potential toxicity of the compound.
Debromination Processes
Debromination is a critical degradation pathway for brominated organic compounds. This process can occur through both abiotic (photolytic) and biotic (microbial) mechanisms. As mentioned, photolytic debromination is a likely transformation route for this compound.
Microbial debromination has been observed for other brominated phenols. For instance, anaerobic biotransformation of TBBPA in estuarine sediments leads to its complete dehalogenation to bisphenol A. nih.gov Both methanogenic and sulfate-reducing conditions were shown to support this process. nih.gov While specific studies on the microbial debromination of this compound are lacking, the existing research on analogous compounds suggests that microorganisms in anaerobic environments could potentially utilize this compound as a substrate, leading to the sequential removal of bromine atoms.
Biotransformation Pathways (General Microbial Processes)
Microorganisms play a crucial role in the breakdown of organic pollutants. The biotransformation of brominated phenols can proceed through various pathways, including hydroxylation and ring cleavage, in addition to debromination.
Aerobic degradation of TBBPA has been demonstrated in river sediment, with dominant bacteria such as Bacillus pumilus and Rhodococcus ruber being identified. nih.gov The degradation of phenol (B47542) by bacterial consortia often involves initial hydroxylation to form catechol, followed by ring cleavage through either ortho- or meta-pathways. nih.gov It is conceivable that similar aerobic microbial processes could contribute to the degradation of this compound, although the high degree of bromination may hinder the initial enzymatic attack.
Anaerobic degradation is also a significant pathway for halogenated compounds. Studies on the anaerobic-aerobic treatment of 2,4,6-trichlorophenol (B30397) have shown effective degradation, with dechlorination occurring in the anaerobic phase followed by ring cleavage in the aerobic phase. frontiersin.org This suggests that a combination of anaerobic and aerobic conditions could be effective for the breakdown of this compound in contaminated environments.
Environmental Stability and Persistence in Different Media
The persistence of a chemical compound in the environment is a critical factor in assessing its potential for long-term ecological impact. For this compound, its high degree of bromination suggests a significant level of stability.
In Soil: The fate of this compound in soil is expected to be governed by strong sorption to organic matter, which would limit its mobility and bioavailability. Its high hydrophobicity, a consequence of the four bromine atoms, indicates a high potential for binding to soil particles. This sorption can reduce the rate of other degradation processes, such as biodegradation. While specific soil half-life data for this compound is not available, studies on other brominated flame retardants suggest that they can persist in soil for extended periods. Biodegradation, if it occurs, is likely to be a slow process.
In Sediment: Sediments are anticipated to be a major sink for this compound released into the aquatic environment. Due to its low water solubility and hydrophobic nature, the compound will readily adsorb to suspended particles and settle into the sediment layer. Under anaerobic conditions, which are common in sediments, reductive dehalogenation by microorganisms is a potential degradation pathway for brominated aromatic compounds. Research on other highly brominated phenols has demonstrated that anaerobic microbial communities can remove bromine atoms from the aromatic ring. This process can lead to the formation of less brominated and potentially more mobile or toxic degradation products.
Data on Environmental Persistence of Brominated Phenols
While specific quantitative data for this compound is scarce, the following table provides an overview of the general persistence characteristics of brominated phenols in different environmental media based on available literature for related compounds.
| Environmental Compartment | Expected Persistence | Primary Degradation Pathways (Hypothesized) | Influencing Factors |
| Water | Moderate to High | Photodegradation, Limited Biodegradation | Sunlight intensity, Water chemistry (pH, presence of sensitizers), Microbial community |
| Soil | High | Biodegradation (slow), Abiotic degradation | Soil organic matter content, Microbial activity, Temperature, Moisture |
| Sediment | High | Anaerobic Reductive Dehalogenation, Biodegradation (very slow) | Redox potential, Availability of electron donors, Microbial community composition |
Research Findings on Analogous Compounds
Studies on other brominated flame retardants and phenols provide valuable context for understanding the potential environmental behavior of this compound. For example, research on Tetrabromobisphenol A (TBBPA) has shown that it can undergo anaerobic reductive dehalogenation to form Bisphenol A (BPA). This highlights a potential transformation pathway for highly brominated phenols in anoxic environments like sediments. The rate and extent of such degradation processes are highly dependent on the specific environmental conditions and the microbial populations present.
Ecological Impact and Remediation Strategies
Assessment of Ecological Impacts
The ecological risk of 2,3,5,6-Tetrabromo-4-methylphenol is assessed by examining its effects on different components of ecosystems. Its high degree of bromination suggests potential for persistence and bioaccumulation.
Direct toxicological data for this compound on aquatic life is not extensively documented in publicly available literature. However, the toxicity of other brominated phenols and simple phenols has been studied, offering a basis for estimating its potential impact. For instance, Tetrabromobisphenol A (TBBPA), another widely used brominated flame retardant, is known to be toxic to aquatic organisms. epa.gov Similarly, pentabromophenol (B1679275) (PBP) is noted for its aquatic toxicity. nih.gov The toxicity of phenolic compounds to aquatic fauna can vary significantly between species. For example, the marine bacterium Vibrio fischeri has shown high sensitivity to certain alkylphenols, being up to 1,000 times more sensitive than organisms at higher trophic levels. nih.govelsevierpure.com The parent compound, 4-methylphenol (p-cresol), has a reported 240-hour LC50 (the concentration lethal to 50% of test organisms) of 11.08 mg/L for the planarian Dugesia tigrina. epa.gov Given these findings, it is plausible that this compound exhibits significant toxicity to aquatic life, a concern amplified by the general tendency of halogenated phenols to act as environmental pollutants. researchgate.net
Interactive Data Table: Aquatic Toxicity of Related Phenolic Compounds
| Compound | Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |
| 4-Methylphenol | Dugesia tigrina (Planarian) | 240 hours | LC50 | 11.08 | epa.gov |
| 4-Methylphenol | Daphnia magna (Water flea) | 48 hours | LC50 | 1.4 | epa.gov |
| 4-Isopropylphenol | Vibrio fischeri (Bacterium) | 5 minutes | EC50 | 0.01 | nih.govelsevierpure.com |
| 4-Isopropylphenol | Ceriodaphnia dubia (Water flea) | 48 hours | EC50 | 10.1 | nih.govelsevierpure.com |
| Pentachlorophenol | Vibrio fischeri (Bacterium) | - | EC50 | 0.13 | nih.gov |
Bioremediation Approaches for Brominated Phenol (B47542) Contamination
Bioremediation utilizes biological organisms, primarily microbes and plants, to degrade or detoxify environmental contaminants. It is considered a cost-effective and environmentally sound approach for treating sites contaminated with halogenated organic compounds.
Microbial degradation is a key process for the natural attenuation and engineered remediation of phenolic pollutants. nih.govresearchgate.net Bacteria and fungi can utilize a variety of metabolic pathways to break down these compounds. For brominated phenols, a crucial first step is often reductive dehalogenation (or debromination) under anaerobic conditions, where bromine atoms are removed from the aromatic ring. nih.gov This process can be followed by aerobic degradation of the resulting phenolic structure. For example, Pseudomonas species are well-known for their ability to degrade phenol via catechol intermediates, which are then cleaved through ortho or meta pathways. nih.govnih.gov Microbial consortia have proven to be more robust and efficient than single strains in degrading complex mixtures of contaminants, a common scenario at polluted sites. mdpi.com Bioaugmentation, the introduction of specific pollutant-degrading microbes, and biostimulation, the addition of nutrients to enhance the activity of indigenous microorganisms, are common strategies to accelerate remediation. researchgate.netepa.gov
Phytoremediation is an emerging technology that uses plants to remove, degrade, or stabilize contaminants from soil and water. For phenolic compounds, plants can employ Phase II metabolism, where enzymes like glycosyltransferases conjugate the pollutant with sugars (e.g., glucose). nih.gov This process, known as glycosylation, effectively detoxifies the compound by sequestering it within the plant's vacuoles, thereby removing it from the soil. Research on transgenic Arabidopsis plants overexpressing a specific glycosyltransferase from the Populus tree demonstrated significantly enhanced tolerance to and removal of trichlorophenol from the growth media. nih.gov This suggests that similar phytoremediation strategies could be developed for soils contaminated with brominated phenols like this compound, potentially offering a sustainable, in-place treatment solution.
Bioremediation techniques can be applied either in-situ (in place) or ex-situ (after excavation of the contaminated material).
In-situ bioremediation involves treating the contaminated soil or groundwater directly in its original location. epa.gov This approach is generally less expensive and disruptive than ex-situ methods. mdpi.com Techniques include bioventing (supplying air/oxygen to stimulate aerobic degradation in the unsaturated zone) and biosparging (injecting air below the water table). mdpi.com For contaminated groundwater, a common in-situ strategy involves abstracting the water, amending it with nutrients and electron acceptors (like nitrate), and reinjecting it to stimulate microbial activity. researchgate.netepa.gov
Ex-situ bioremediation requires the excavation of contaminated soil or pumping of groundwater for treatment elsewhere. mdpi.com While more costly due to transportation and handling, this approach allows for greater control over the treatment process, potentially leading to faster and more complete remediation. mdpi.com Common ex-situ techniques include:
Biopiles: Piles of excavated soil where moisture, temperature, and nutrients are controlled to enhance microbial degradation.
Landfarming: Contaminated soil is spread over a prepared surface and tilled periodically to aerate it and stimulate microbial activity.
Bioreactors: Contaminated soil or water is treated in a controlled vessel where conditions are optimized for microbial degradation. mdpi.com This method was used effectively to treat phenol-contaminated soil, where polymer beads first absorbed the phenol from the soil and then released it in the bioreactor for microbial degradation. researchgate.net
The choice between in-situ and ex-situ methods depends on various factors, including the type and concentration of contaminants, site characteristics, cost, and remediation timeframe.
Bioaugmentation and Biostimulation Strategies
The remediation of environments contaminated with halogenated organic compounds such as this compound (TBMP) presents a significant challenge. Bioaugmentation and biostimulation are two promising in-situ bioremediation strategies that harness the metabolic capabilities of microorganisms to degrade these pollutants. While specific research on the bioremediation of TBMP is limited, valuable insights can be drawn from studies on structurally similar brominated phenols. These studies suggest that a combination of anaerobic and aerobic processes, facilitated by specialized microbial consortia and the addition of specific nutrients, could be effective for the remediation of TBMP-contaminated sites.
Bioaugmentation involves the introduction of specific microorganisms or microbial consortia with the desired catabolic capabilities into the contaminated environment. For compounds like TBMP, this could involve consortia capable of sequential anaerobic and aerobic degradation. Under anaerobic conditions, reductive debromination is a critical initial step, where bromine atoms are removed from the aromatic ring, reducing the toxicity of the compound. This is often followed by aerobic degradation of the resulting less-halogenated phenols.
Biostimulation, on the other hand, focuses on stimulating the growth and activity of indigenous microbial populations capable of degrading the contaminant. This is typically achieved by adding nutrients, electron acceptors, or other growth-limiting substances to the environment. For the degradation of brominated phenols, the addition of organic and inorganic nutrients has been shown to enhance microbial activity and degradation rates.
It is important to note that the strategies discussed below are inferred from research on analogous brominated and phenolic compounds due to the absence of direct studies on this compound.
Research Findings on Analogous Compounds
Research on other brominated phenols provides a framework for potential remediation strategies for TBMP. For instance, studies on Tetrabromobisphenol A (TBBPA) have demonstrated that a sequential anaerobic-aerobic process can lead to its complete mineralization. nih.govasm.org During the anaerobic phase, TBBPA undergoes reductive debromination to Bisphenol A (BPA). nih.govasm.org The resulting BPA is then mineralized under aerobic conditions. nih.govasm.org Similarly, the degradation of 2,4,6-tribromophenol (B41969) (TBP) has been shown to be enhanced by bioaugmentation with specific bacterial strains.
The following tables summarize findings from studies on the bioremediation of compounds structurally related to TBMP, offering potential avenues for its remediation.
Interactive Data Table: Bioaugmentation Strategies for Brominated Phenols
| Contaminant | Microbial Inoculum | Treatment Conditions | Degradation Efficiency | Reference |
| Tetrabromobisphenol A (TBBPA) | Mixed microbial consortium from sediment | Sequential anaerobic-aerobic | 80% decrease in TBBPA concentration | nih.govasm.org |
| 2,4,6-Tribromophenol (TBP) | Bacillus sp. GZT | River water/sediment microcosm | ~40.7% removal after 7 weeks | |
| Nitrophenol Isomers | Pseudomonas sp., Cupriavidus necator, Alcaligenes sp. | Soil microcosm | Complete removal in 2-16 days | nih.gov |
| Sodium Lauryl Ether Sulfate (SLES) | Bacterial consortium | Spoil material | Six-fold improvement in degradation time | frontiersin.org |
Interactive Data Table: Biostimulation Strategies for Phenolic Compounds
| Contaminant | Nutrient Amendment | Environmental Matrix | Outcome | Reference |
| Phenol | Acetic acid | Liquid culture | Enhanced degradation by Ralstonia taiwanensis | nih.gov |
| Petroleum Hydrocarbons | Water hyacinth compost and spent mushroom compost | Soil | 89% TPH biodegradation in 56 days | mdpi.com |
| Petroleum Hydrocarbons | NPK fertilizer | Soil | 86% TPH biodegradation in 56 days | mdpi.com |
| Brominated Phenols | Peptone, tryptone, glucose, yeast extract | Anaerobic sediment slurry | Enhanced reductive debromination of TBBPA | asm.org |
These findings underscore the potential of bioaugmentation and biostimulation for the remediation of halogenated phenols. The success of these strategies for TBMP would likely depend on the selection of appropriate microbial consortia and the optimization of environmental conditions to support their growth and degradative activities. researchgate.netslideshare.net A combination of both strategies, where a specialized consortium is introduced and the environment is amended with necessary nutrients, could offer the most effective approach for the complete mineralization of this compound. greener-h2020.eu
Advanced Analytical Methodologies for Detection and Quantification
Extraction and Sample Preparation Techniques
Effective extraction and sample preparation are critical first steps to isolate and concentrate 2,3,5,6-Tetrabromo-4-methylphenol from complex sample matrices, remove interfering substances, and prepare the analyte for instrumental analysis.
Stir Bar Sorptive Extraction (SBSE) is a solventless, equilibrium-based enrichment technique that has gained prominence for the analysis of organic compounds in aqueous matrices. The technique utilizes a magnetic stir bar coated with a layer of polydimethylsiloxane (B3030410) (PDMS), which has a high affinity for nonpolar to moderately polar compounds. nih.govmdpi.com During extraction, the stir bar is placed in the sample and stirred for a defined period, allowing analytes to partition from the sample matrix into the PDMS phase. chromatographyonline.com
The main advantages of SBSE include its simplicity, high pre-concentration factor due to the large volume of the extraction phase, and environmental friendliness as it minimizes solvent use. nih.govnih.gov The amount of analyte extracted is proportional to its octanol-water partition coefficient (Kow), making it particularly effective for compounds like brominated phenols. chromatographyonline.com After extraction, the stir bar can be directly interfaced with analytical instruments via thermal desorption for gas chromatography or liquid desorption for high-performance liquid chromatography. nih.govchromatographyonline.com This dual compatibility makes SBSE a versatile tool for analyzing both thermally stable and labile compounds. nih.gov
Recent advancements include the development of multi-SBSE, where stir bars with different coatings (e.g., PDMS and ethylene (B1197577) glycol-modified silicone) are used simultaneously to provide a more uniform enrichment for a wider range of compounds, from nonpolar to polar. epa.gov
Besides SBSE, several other extraction methods are utilized for phenolic compounds in diverse and complex samples. The choice of method depends on the sample matrix, the concentration of the analyte, and the required purity of the final extract.
For water samples, Solid-Phase Extraction (SPE) is a widely used technique. It involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analyte. The analyte is later eluted with a small volume of an appropriate solvent. For phenolic compounds, various sorbents can be used, including reversed-phase materials like C18.
Liquid-Liquid Extraction (LLE) is a traditional method that partitions compounds between two immiscible liquid phases. For phenolic compounds in water, the pH is often adjusted to ensure the phenols are in their neutral form before extracting them into an organic solvent like dichloromethane (B109758) or diethyl ether. settek.com
For solid samples such as soil, sediment, or biological tissues, methods like Soxhlet extraction , ultrasonic extraction , or pressurized liquid extraction (PLE) are common. These methods use organic solvents to extract analytes from the solid matrix, often at elevated temperatures and pressures to increase efficiency. settek.com
A specialized cleanup method for urine samples involves passing the sample through a LiChrolut EN sorbent column before derivatization and analysis. nih.gov For air samples, phenols can be trapped by drawing air through impingers containing a sodium hydroxide (B78521) solution, which captures them as phenolates. epa.gov
Chromatographic Separation Techniques
Chromatography is the core of the analytical process, separating the target analyte from other compounds in the extract before detection. Both gas and liquid chromatography are extensively used for the analysis of this compound and related compounds.
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. For phenolic compounds, GC analysis can be performed on the underivatized molecule or after a derivatization step to improve volatility and thermal stability. settek.comepa.gov Fused-silica capillary columns are preferred as they offer superior resolution, selectivity, and sensitivity compared to packed columns. settek.com
Derivatization is a common strategy in GC analysis of phenols. Silylation, for example, replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, making the compound more volatile and less polar. nih.gov Another approach is derivatization with reagents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). settek.comepa.gov The choice of derivative dictates the most sensitive detector to be used. settek.comepa.gov
The table below summarizes typical GC conditions used for the analysis of phenolic compounds.
Table 1: Typical Gas Chromatography (GC) Parameters for Phenolic Compound Analysis
| Parameter | Description | Source(s) |
|---|---|---|
| Technique | Capillary Gas Chromatography, often coupled with Mass Spectrometry (GC-MS). | nih.govnih.govnih.gov |
| Column | Fused-silica open-tubular (capillary) columns (e.g., DB-5, DB-1701). | settek.com |
| Injection Mode | Splitless or Large Volume Injection. | nih.gov |
| Carrier Gas | Helium. | mdpi.comnih.gov |
| Temperature Program | Ramped temperature program, e.g., initial temp 70°C, ramped to 270°C. | nih.gov |
| Derivatization | Optional but common: Silylation (e.g., with BSTFA), methylation (with diazomethane), or reaction with PFBBr. | settek.comepa.govnih.gov |
| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD). | settek.comepa.gov |
High-Performance Liquid Chromatography (HPLC) is particularly suited for the analysis of compounds that are non-volatile or thermally labile, such as many brominated phenols. nih.gov Reversed-phase (RP) HPLC is the most common mode used for this purpose. sielc.comlcms.cz In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). epa.govsielc.com
The separation is based on the partitioning of the analytes between the stationary and mobile phases. Adding an acid (e.g., phosphoric or acetic acid) to the mobile phase is often done to suppress the ionization of the phenolic hydroxyl group, resulting in better peak shape and retention. sielc.comlcms.cz The development of Ultra-High-Performance Liquid Chromatography (U-HPLC), which uses columns with smaller particle sizes (<2 µm), has allowed for significantly faster analysis times without compromising resolution. lcms.cz
The table below outlines typical HPLC conditions for analyzing phenolic compounds.
Table 2: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Phenolic Compound Analysis
| Parameter | Description | Source(s) |
|---|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) or Ultra-High-Performance Liquid Chromatography (U-HPLC). | sielc.comlcms.cz |
| Column | C18 stationary phase is most common (e.g., Hypersil GOLD C18, BEH C18). | nih.govsielc.comlcms.cz |
| Mobile Phase | Gradient elution using a mixture of acidified water and an organic solvent (e.g., Acetonitrile or Methanol). | sielc.comlcms.cz |
| Injection Volume | Typically ranges from 1 µL to 50 µL. | epa.govlcms.cz |
| Flow Rate | Varies with column dimensions, typically 0.3-1.0 mL/min. | epa.govnih.gov |
| Detector | Mass Spectrometry (MS, MS/MS), UV/Diode Array (DAD), Fluorescence, or Electrochemical detector. | epa.govnih.govlcms.cz |
Detection and Quantification Approaches
The final step in the analytical workflow is the detection and quantification of the separated analyte. The choice of detector is crucial for achieving the required sensitivity and selectivity.
For Gas Chromatography , Mass Spectrometry (MS) is the most powerful detector, providing both high sensitivity and structural information for confident identification. nih.gov The mass spectrum of a compound acts as a chemical fingerprint, which can be compared against spectral libraries like NIST and Wiley for identification. nih.gov For quantification, GC-MS is often operated in selected ion monitoring (SIM) mode, where only specific ion fragments of the target analyte are monitored, significantly increasing sensitivity and reducing matrix interference. mdpi.com Alternatively, a Flame Ionization Detector (FID) can be used for underivatized phenols, while an Electron Capture Detector (ECD) is highly sensitive to the halogenated derivatives formed with reagents like PFBBr. settek.comepa.gov
For High-Performance Liquid Chromatography , coupling to a Mass Spectrometer (LC-MS) is the state-of-the-art approach, especially using tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) for exceptional selectivity and low detection limits. nih.govnih.gov A Diode Array Detector (DAD) is also commonly used, which measures UV-Vis absorbance across a range of wavelengths, providing spectral information that can aid in peak identification. epa.govlcms.cz Other specialized detectors include fluorescence, electrochemical, and chemiluminescence detectors, which can offer very high sensitivity for specific classes of compounds or their derivatives. nih.govepa.gov
Quantification is typically performed using the external standard method, which involves creating a calibration curve by analyzing standards of known concentrations. epa.gov To correct for variations in sample preparation and instrument response, the use of an internal standard, ideally an isotopically labeled version of the analyte, is a common and recommended practice. mdpi.com Method validation ensures accuracy and precision, with parameters like linearity (correlation coefficient >0.99), limits of detection (LOD), and recovery being rigorously assessed. epa.govresearchgate.net
Mass Spectrometry (MS) Detection (e.g., GC-MS, UPLC-MS/MS, GC-EC-MS)
Mass spectrometry, coupled with chromatographic separation, stands as a powerful tool for the definitive identification and quantification of this compound. Its ability to provide structural information through mass-to-charge ratio analysis makes it highly specific.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a widely employed technique for the analysis of semi-volatile organic compounds like this compound. The sample, after appropriate extraction and often derivatization, is introduced into a gas chromatograph where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are detected.
For the analysis of phenols, including halogenated ones, methods such as the US EPA Method 528 are often adapted. thermofisher.com A common approach involves using a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane phase. thermofisher.comnih.gov Derivatization, for instance, through acetylation or pentafluorobenzylation, can improve chromatographic peak shape and sensitivity. nih.gov However, direct analysis of the underivatized phenol (B47542) is also possible. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring for specific ions characteristic of the target analyte. nih.gov
Illustrative GC-MS Parameters for Phenol Analysis:
| Parameter | Typical Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250-280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |
| Oven Program | Initial temp. 60°C, ramp to 300°C |
| Transfer Line Temp. | 280-300 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection Mode | Selected Ion Monitoring (SIM) |
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):
For compounds that are thermally labile or have high polarity, UPLC-MS/MS offers a robust alternative to GC-MS. This technique separates compounds in the liquid phase under high pressure, allowing for faster analysis and better resolution than traditional HPLC. The separated analytes are then introduced into a tandem mass spectrometer (MS/MS), which provides a high degree of selectivity and sensitivity through multiple reaction monitoring (MRM).
While specific UPLC-MS/MS methods for this compound are not extensively documented in publicly available literature, methods developed for other brominated phenols, such as Tetrabromobisphenol A (TBBPA), can be adapted. researchgate.netnih.govnih.govdphen1.com These methods often employ a C18 reversed-phase column for separation. dphen1.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with an additive like formic acid to improve ionization. researchgate.net Electrospray ionization (ESI) in negative ion mode is commonly used for phenolic compounds. nih.govnih.govdphen1.com
Gas Chromatography-Electron Capture-Mass Spectrometry (GC-EC-MS):
GC-EC-MS combines the separation power of gas chromatography with the selective ionization of electron capture for sensitive detection by a mass spectrometer. Electron capture negative ionization (ECNI) is particularly well-suited for electrophilic compounds containing halogens, such as this compound. This technique can offer significantly lower detection limits for polybrominated compounds compared to electron impact (EI) ionization.
Flame Ionization Detection (FID)
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the analysis of organic compounds. In a GC-FID system, the effluent from the GC column is mixed with hydrogen and air and then ignited. The combustion of organic compounds produces ions, and the resulting current is measured, which is proportional to the amount of analyte.
According to EPA Method 8041A, underivatized phenols can be analyzed directly by GC-FID. epa.gov This method is valued for its reliability and wide linear range. While not as selective as mass spectrometry, it is a cost-effective option for quantifying known target compounds when high levels of interfering substances are not present. The development of a GC-FID method would involve optimizing parameters such as the column type, temperature program, and gas flow rates to achieve good separation and peak shape for this compound. nih.govmtu.eduluciditysystems.com
Illustrative GC-FID Parameters for Phenol Analysis:
| Parameter | Typical Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Detector Temperature | 280-300 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Temperature programmed for optimal separation |
| Detector Gases | Hydrogen and Air |
Electron Capture Detection (ECD)
The electron capture detector (ECD) is a highly sensitive detector for electrophilic compounds, particularly those containing halogens. This makes GC-ECD an excellent choice for the trace analysis of brominated compounds like this compound. The detector contains a radioactive source (typically Nickel-63) that emits beta particles, which ionize the carrier gas (usually nitrogen) and create a standing current. When an electrophilic analyte passes through the detector, it captures some of the electrons, causing a decrease in the current, which is registered as a peak.
EPA Method 8041A suggests that phenols can be derivatized and then analyzed by GC-ECD. epa.govthermofisher.com Derivatization, for example, with pentafluorobenzyl bromide (PFBBr), enhances the electron-capturing properties of the phenolic compounds, thereby increasing the sensitivity of the ECD. epa.gov Due to its high sensitivity to halogenated compounds, GC-ECD can achieve very low detection limits, often in the picogram range. gcms.cz However, the ECD has a more limited linear range compared to the FID and is non-destructive to the sample. mfd.org.mk
Illustrative GC-ECD Parameters for Halogenated Compound Analysis:
| Parameter | Typical Value |
| GC Column | 30 m x 0.25 mm ID, 0.20 µm film thickness |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium or Nitrogen |
| Makeup Gas | Nitrogen or Argon/Methane |
| Oven Program | Temperature programmed for optimal separation |
Industrial and Research Applications of 2,3,5,6 Tetrabromo 4 Methylphenol
Role as an Organic Synthesis Precursor and Intermediate
2,3,5,6-Tetrabromo-4-methylphenol serves as a valuable precursor and intermediate in organic synthesis. ontosight.ai Its utility in this capacity stems from the reactivity of its hydroxyl group and the presence of bromine atoms, which can be substituted or can influence the reactivity of the aromatic ring. This makes it a versatile building block for the creation of more complex molecules.
The phenolic hydroxyl group can undergo various reactions, such as etherification and esterification, to produce a range of derivatives. Furthermore, the bromine atoms on the aromatic ring can be replaced through nucleophilic substitution reactions or participate in coupling reactions, such as Suzuki or Stille coupling, to form new carbon-carbon bonds. This allows for the synthesis of a diverse array of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.
While specific, large-scale industrial syntheses directly utilizing this compound as a starting material are not extensively documented in publicly available literature, the principles of organic chemistry suggest its potential for creating novel molecules. For instance, research on other substituted phenols, such as 2,6-diisobornyl-4-methylphenol, has demonstrated the synthesis of new derivatives with applications as antioxidants. researchgate.net This serves as a model for the potential synthetic pathways that could be explored with this compound.
Applications as an Antimicrobial Agent
Brominated phenols as a class of compounds have been investigated for their antimicrobial and antifungal properties, making them candidates for use as biocides and disinfectants. ontosight.aiontosight.ai The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes, denature essential enzymes, and interfere with key cellular functions. The presence of bromine atoms can enhance this activity.
Studies on other phenolic compounds like thymol (B1683141) have shown significant antibacterial and antifungal effects. nih.gov While specific research detailing the antimicrobial efficacy of this compound against a wide range of pathogens is limited, the general understanding of brominated phenols suggests its potential in this area. It is plausible that this compound could exhibit inhibitory or biocidal activity against various bacteria and fungi. Such properties would make it a candidate for incorporation into materials to prevent microbial growth or for use in disinfectant formulations. Further research is needed to fully characterize its antimicrobial spectrum and mechanism of action.
Broader Industrial Utility and Emerging Research Applications
The industrial applications of this compound and related brominated compounds are primarily centered on their flame-retardant properties. Brominated compounds are widely used as flame retardants in a variety of materials, including plastics, textiles, and electronic components. ontosight.ai The mechanism of flame retardancy involves the release of bromine radicals at high temperatures, which can interrupt the chemical chain reactions of combustion in the gas phase.
Potential Applications of this compound
| Application Area | Potential Use |
| Flame Retardants | Additive in polymers and textiles to reduce flammability. ontosight.ai |
| Pesticides/Biocides | Active ingredient in formulations to control pests and microbial growth. ontosight.ai |
| Chemical Synthesis | Intermediate for the production of pharmaceuticals and dyes. ontosight.ai |
Emerging research is likely to focus on the development of novel derivatives of this compound with tailored properties. For example, by modifying the phenolic group or substituting the bromine atoms, it may be possible to create new compounds with enhanced biological activity or improved performance as flame retardants with better environmental profiles. The synthesis of new derivatives of similar phenolic compounds for use as antioxidants and in other applications is an active area of research and provides a roadmap for future investigations into this compound. researchgate.net
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2,3,5,6-Tetrabromo-4-methylphenol to ensure high selectivity?
Methodological Answer: Control reaction temperature (0–5°C to minimize side reactions), use stoichiometric brominating agents (e.g., Br₂ in HBr with Fe catalyst), and monitor via TLC/HPLC. Quench with sodium thiosulfate to halt over-bromination. Recrystallization from ethanol/water improves purity. Similar bromination protocols for tetrabrominated aromatics highlight the importance of stepwise bromination and catalyst selection .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
Methodological Answer: Use ¹H/¹³C NMR to identify substitution patterns (e.g., absence of aromatic protons due to bromination), FT-IR for C-Br stretching (~500 cm⁻¹), and HRMS for molecular ion validation. X-ray crystallography, as applied to related brominated compounds, provides definitive structural data .
Q. How should researchers assess the thermal stability of this compound under storage conditions?
Methodological Answer: Conduct thermogravimetric analysis (TGA) at 25–150°C to monitor mass loss. Use HPLC-UV to detect degradation products. Store samples in amber vials under argon at −20°C, with periodic purity checks. Stability-indicating methods must resolve degradation peaks, as demonstrated in brominated phenol studies .
Advanced Research Questions
Q. What strategies mitigate matrix interference when quantifying this compound in environmental matrices like sediments?
Methodological Answer: Employ matrix-matched calibration and clean-up steps (e.g., silica gel chromatography). Derivatization (e.g., silylation) enhances volatility for GC-MS. Internal standards (e.g., ¹³C-labeled analogs) correct recovery variations, as validated for analogous brominated flame retardants .
Q. How can conflicting data on the environmental persistence of this compound be resolved?
Methodological Answer: Variability arises from photodegradation rates, microbial activity, and organic matter content. Use controlled microcosm studies with isotope-labeled tracers to isolate degradation pathways. Meta-analyses should normalize data to standardized conditions (pH 7.0–8.0, 25°C) .
Q. What experimental approaches identify thermal decomposition products of this compound?
Methodological Answer: Perform pyrolysis-GC/MS under inert (N₂) and oxidative (air) conditions. Monitor HBr release via FT-IR. Compare fragmentation patterns with databases and synthesize suspected metabolites (e.g., dibrominated derivatives) for confirmation, as used in brominated phenol studies .
Q. How can positional isomers of this compound be distinguished chromatographically?
Methodological Answer: Use reverse-phase HPLC (C18 column, methanol/water gradient) and compare retention times with synthesized isomers. Confirm via UV-Vis spectral shifts and tandem MS/MS. Orthogonal 2D NMR (COSY, NOESY) resolves structural ambiguities, as applied to tetrabrominated xylenes .
Q. What model organisms are suitable for preliminary ecotoxicity testing of this compound?
Methodological Answer: Use Daphnia magna (48h EC₅₀), Vibrio fischeri (Microtox®), and zebrafish embryos (FET test) for acute toxicity. Chronic studies employ algae (Pseudokirchneriella subcapitata) growth inhibition. Follow OECD guidelines, including solvent controls (<0.1% DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
